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Executive Summary
Pentadecanoic acid, a saturated odd-chain fatty acid also known as C15:0, is emerging as a

bioactive lipid with significant implications for human health. Historically considered of minor

importance, recent research has illuminated its role as a potential essential fatty acid with

pleiotropic benefits, including the mitigation of metabolic diseases, reduction of inflammation,

and modulation of key cellular signaling pathways. This document provides a comprehensive

overview of the biological functions of C15:0, detailing its mechanisms of action, summarizing

key quantitative data from preclinical and clinical studies, and outlining the experimental

protocols used to generate this evidence. While the user's initial query specified 15-
Aminopentadecanoic acid, the preponderance of scientific literature on biological activity

focuses on Pentadecanoic acid (C15:0). 15-Aminopentadecanoic acid is primarily utilized in

chemical synthesis, for example, as a linker molecule in Proteolysis Targeting Chimeras

(PROTACs). This guide will therefore focus on the extensively researched C15:0.

Introduction to Pentadecanoic Acid (C15:0)
Pentadecanoic acid is a 15-carbon saturated fatty acid found in trace amounts in dairy fat,

ruminant meats, and some fish and plants.[1] Unlike even-chain saturated fatty acids, which

have been associated with adverse health effects, higher circulating levels of C15:0 are linked

to a reduced risk of developing chronic conditions such as type 2 diabetes, cardiovascular

disease, and nonalcoholic fatty liver disease.[2][3] Mounting evidence suggests that C15:0 is
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an essential fatty acid, meaning the body cannot produce it in sufficient quantities and it must

be obtained from the diet.[2][4]

Core Biological Functions and Mechanisms of
Action
C15:0 exerts its biological effects through a multi-targeted mechanism, influencing key cellular

pathways that regulate metabolism, inflammation, and cellular health.

Metabolic Regulation
A primary mechanism of C15:0 is its role in activating AMP-activated protein kinase (AMPK), a

central regulator of cellular energy homeostasis.[5][6] AMPK activation by C15:0 can enhance

glucose uptake in muscle cells and modulate lipid metabolism.[7] Furthermore, C15:0 acts as a

dual partial agonist for peroxisome proliferator-activated receptors alpha (PPAR-α) and delta

(PPAR-δ), which are critical in regulating fatty acid oxidation and energy metabolism.[3][6][8]

Anti-Inflammatory and Anti-Fibrotic Effects
C15:0 has demonstrated broad anti-inflammatory and anti-fibrotic activities.[6][9] It can

suppress the production of pro-inflammatory cytokines such as IL-6 and MCP-1.[6][10] In

models of liver fibrosis, C15:0 administration has been shown to reduce collagen deposition

and the expression of fibrotic markers like TGF-β1 and α-SMA.[9]

Longevity and Cellular Health
C15:0 influences pathways associated with longevity by inhibiting the mammalian target of

rapamycin (mTOR), a key regulator of cell growth and proliferation.[5][6] The dual action of

activating AMPK and inhibiting mTOR positions C15:0 as a compound with potential

geroprotective effects.[5] Additionally, C15:0 has been shown to repair mitochondrial function

and stabilize cell membranes.[11]

Anticancer Activity
Emerging research indicates that C15:0 exhibits selective anticancer properties. It has shown

dose-dependent antiproliferative effects in various cancer cell lines, particularly non-Hodgkin B-
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cell lymphomas.[4][12] One of its proposed anticancer mechanisms is the inhibition of the

JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.

Signaling Pathways
The pleiotropic effects of C15:0 are rooted in its ability to modulate several key signaling

cascades.
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Figure 1: Key metabolic and longevity signaling pathways modulated by C15:0.
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Figure 2: Inhibition of the IL-6-induced JAK2/STAT3 signaling pathway by C15:0.

Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on

C15:0.

Table 1: In Vitro Antiproliferative Activity of C15:0 in
Human Cancer Cell Lines[4][12]
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Cell Line Cancer Type EC50 (µM)

DOHH-2 Non-Hodgkin B-cell Lymphoma 6

GA-10 Non-Hodgkin B-cell Lymphoma 11

MHH-PREB-1 Non-Hodgkin B-cell Lymphoma 16

SU-DHL-4 Non-Hodgkin B-cell Lymphoma 20

NCI-H1755 Lung Cancer 35

Hep 3B2.1-7 Liver Cancer 40

T-47D Breast Cancer 42

SK-HEP-1 Liver Cancer 44

Hs 604.T Breast Cancer 47

EC50: Half-maximal effective concentration.

Table 2: Effects of C15:0 Supplementation in a
Randomized Controlled Trial[13][14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3109634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Study
Population

Dosage Duration Outcome

Plasma C15:0

Levels

Young adults

with

overweight/obesi

ty

200 mg/day 12 weeks

Mean increase of

1.88 µg/mL

compared to

placebo (P =

0.003).

Alanine

Aminotransferas

e (ALT)

Subgroup with

post-treatment

C15:0 >5 µg/mL

200 mg/day 12 weeks

Significant

decrease of -29

U/L (P = 0.001).

Aspartate

Aminotransferas

e (AST)

Subgroup with

post-treatment

C15:0 >5 µg/mL

200 mg/day 12 weeks

Significant

decrease of -6

U/L (P = 0.014).

Hemoglobin

Subgroup with

post-treatment

C15:0 >5 µg/mL

200 mg/day 12 weeks

Significant

increase of 0.60

g/dL (P = 0.010).

Table 3: In Vivo Effects of C15:0 in a Rat Model of Liver
Fibrosis[9]
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Parameter
Treatment
Group

Dosage Duration Result

Liver Fibrosis

Markers (TGF-

β1, α-SMA)

Thioacetamide

(TAA) + C15:0

10, 20, 40

mg/kg/day
9 weeks

Significant

downregulation

compared to TAA

alone.

Inflammatory

Markers (NLRP3,

NF-κB)

Thioacetamide

(TAA) + C15:0

10, 20, 40

mg/kg/day
9 weeks

Significant

downregulation

compared to TAA

alone.

Liver Enzymes

(ALT, AST)

Thioacetamide

(TAA) + C15:0

10, 20, 40

mg/kg/day
9 weeks

Significant

restoration

towards normal

levels.

Experimental Protocols
This section details the methodologies for key experiments cited in the study of C15:0.

Cell-Based Antiproliferation Assay
Objective: To determine the dose-dependent antiproliferative effects of C15:0 on human cancer

cell lines.

Methodology:

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions until

confluent.[13]

Treatment: Test agent (C15:0) is prepared in a vehicle like DMSO (final concentration ≤

0.1%) and added to the cell cultures at a range of concentrations (e.g., 1.5 nM to 50 µM).[4]

[13]

Incubation: Cells are incubated with C15:0 for a specified period (e.g., 48-72 hours).[13]
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Viability Assessment: Cell proliferation and viability are measured using assays such as

Sulforhodamine B (SRB) for adherent cells or alamarBlue reduction for suspension cells.[3]

Data Analysis: Dose-response curves are generated, and EC50, IC50 (half-maximal

inhibitory concentration), and GI50 (half-maximal growth inhibition) values are calculated.[4]
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Figure 3: Workflow for a cell-based antiproliferation assay.

Animal Model of Thioacetamide-Induced Liver Fibrosis
Objective: To evaluate the anti-fibrotic properties of C15:0 in vivo.

Methodology:

Animal Model: Male Wistar rats are used. Liver fibrosis is induced by intraperitoneal injection

of thioacetamide (TAA) at a dose of 200 mg/kg, twice weekly.[9]

Treatment Groups: Animals are divided into groups: a control group, a TAA-only group, and

TAA groups treated with C15:0 at different oral doses (e.g., 10, 20, and 40 mg/kg daily).[9]

Duration: The treatment protocol is carried out for a period of 9 weeks.[9]

Sample Collection: At the end of the study, blood and liver tissue samples are collected.

Analysis:

Biochemical Analysis: Serum levels of liver enzymes (ALT, AST, ALP) are measured.[9]
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Histopathology: Liver tissues are stained with Hematoxylin and Eosin (H&E) and Sirius

Red to assess inflammatory cell infiltration and collagen deposition.[9]

Gene Expression: The expression of fibrotic and inflammatory markers (e.g., TGF-β1, α-

SMA, NLRP3, NF-κB) in liver tissue is quantified using methods like Western blotting or

RT-PCR.[9]

Quantification of C15:0 in Plasma by GC-MS
Objective: To accurately measure the concentration of C15:0 in biological samples.

Methodology:

Sample Preparation: A known amount of a deuterated internal standard (e.g., C15:0-d3) is

added to the plasma sample.[2]

Extraction: Fatty acids are hydrolyzed and extracted from the plasma using an organic

solvent like iso-octane.[2]

Derivatization: The extracted fatty acids are converted to more volatile esters, typically

pentafluorobenzyl (PFB) esters, by reacting with PFB bromide.[2]

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with

a mass spectrometer (GC-MS). The analysis is often performed in negative ion chemical

ionization (NCI) mode for high sensitivity.[2]

Quantification: A standard curve is prepared using known concentrations of unlabeled C15:0

and the internal standard. The ratio of the ion signal of endogenous C15:0 to the deuterated

internal standard in the sample is compared to the standard curve to determine the

concentration.[2]

Conclusion and Future Directions
Pentadecanoic acid (C15:0) is a unique dietary fatty acid with a growing body of evidence

supporting its role as an essential nutrient with broad health benefits. Its ability to modulate

fundamental signaling pathways involved in metabolism, inflammation, and cellular aging

makes it a compelling candidate for further research and development. Future studies should
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focus on elucidating the optimal dosage for various therapeutic applications, exploring its

efficacy in larger and more diverse human clinical trials, and further detailing its molecular

interactions. The data presented in this guide underscore the potential of C15:0 as a key

component in nutritional strategies and therapeutic interventions aimed at preventing and

managing chronic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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